Bienvenue dans la boutique en ligne BenchChem!

UCB9608

PI4KIIIβ inhibition Medicinal chemistry Structure-activity relationship

UCB9608 is an engineered PI4KIIIβ inhibitor that resolves the solubility, selectivity, and metabolic stability limitations of earlier-generation compounds. With a biochemical IC50 of 11 nM, a cellular HuMLR IC50 of 37 nM, and 15-fold selectivity over class II PI3Ks, it ensures reproducible, on-target results in T-cell activation and chronic in vivo transplantation models. Its validated oral bioavailability eliminates invasive dosing, making it the definitive reference standard for immunology and transplant research.

Molecular Formula C20H26N8O2
Molecular Weight 410.5 g/mol
Cat. No. B611541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB9608
SynonymsUCB9608;  UCB-9608;  UCB 9608.
Molecular FormulaC20H26N8O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C
InChIInChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1
InChIKeyWRONAJQPZWDYAR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCB9608: A Highly Selective, Orally Bioavailable PI4KIIIβ Inhibitor for Advanced Immunosuppression Research


UCB9608 (compound 44) is a potent, selective, and orally bioavailable inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) [1]. It was discovered through a medicinal chemistry optimization program at UCB Pharma aimed at improving solubility, selectivity, and pharmacokinetic properties over earlier lead compounds [1]. With a biochemical IC50 of 11 nM for PI4KIIIβ and demonstrated selectivity over class II PI3K isoforms, UCB9608 serves as a critical tool compound for investigating PI4KIIIβ-dependent signaling in immune cells [1][2].

Why PI4KIIIβ Inhibitors Are Not Interchangeable: The Critical Differentiators of UCB9608


PI4KIIIβ inhibitors exhibit substantial variability in biochemical potency, kinase selectivity, metabolic stability, and in vivo pharmacokinetic behavior, making generic substitution unreliable for reproducible research [1]. Earlier-generation compounds such as the precursor 'Compound 22' demonstrated poor solubility and unwanted off-target activities that limited their utility in cellular and animal models [1]. UCB9608 was specifically engineered to overcome these liabilities through structural modifications that enhanced solubility, improved metabolic stability, and conferred an excellent oral pharmacokinetic profile while maintaining high target potency [1]. These improvements are not uniformly present across other PI4KIIIβ inhibitors, meaning that experimental outcomes may vary dramatically if a less optimized analog is used [1][2].

Quantitative Differentiation of UCB9608: Head-to-Head Comparisons vs. Precursor and Market Alternatives


Biochemical Potency Comparison: UCB9608 vs. Precursor Compound 22

UCB9608 retains high biochemical potency for PI4KIIIβ with an IC50 of 11 nM, comparable to the earlier lead Compound 22 (IC50 ~10 nM), but with vastly improved physicochemical and selectivity properties [1]. This demonstrates that potency was maintained while other critical liabilities were addressed [1].

PI4KIIIβ inhibition Medicinal chemistry Structure-activity relationship

Functional Immunosuppression: UCB9608 HuMLR IC50 vs. PI4KIIIβ Biochemical IC50

In a physiologically relevant human mixed lymphocyte reaction (HuMLR) assay, UCB9608 inhibits T-cell proliferation with an IC50 of 37 nM [1]. This cellular potency is only 3.4-fold right-shifted from the biochemical IC50 (11 nM), indicating excellent target engagement and minimal cell penetration or efflux issues [1].

Immunosuppression T-cell activation Mixed lymphocyte reaction

Kinase Selectivity: UCB9608 Exhibits Defined 15-Fold Selectivity Over Class II PI3Ks

UCB9608 demonstrates a 15-fold selectivity window over class II PI3K isoforms (PI3KC2 α, β, and γ) [1]. In contrast, the first-generation PI4KIIIβ inhibitor PIK-93 shows only a ~2-fold selectivity margin (PI4KIIIβ IC50 = 19 nM vs. PI3Kα IC50 = 39 nM) [1]. While other inhibitors like PI4KIIIbeta-IN-10 achieve higher fold-selectivity (>200-fold over PI4KA/class PI3Ks), UCB9608's selectivity profile is well-characterized and sufficient to attribute biological effects primarily to PI4KIIIβ inhibition in most cellular contexts [1].

Kinase selectivity Off-target profiling PI3K family

Metabolic Stability and Pharmacokinetic Profile: UCB9608 vs. Precursor Compound 22

UCB9608 was specifically optimized for improved metabolic stability and oral pharmacokinetics compared to the precursor Compound 22 [1]. While Compound 22 exhibited poor solubility and metabolic liabilities that limited in vivo utility, UCB9608 demonstrated an excellent pharmacokinetic profile with high oral bioavailability, enabling robust target engagement in animal models [1]. The paper describes UCB9608 as 'a vastly more soluble, selective compound with improved metabolic stability and excellent pharmacokinetic profile' [1].

ADME Oral bioavailability In vivo pharmacology

In Vivo Efficacy: UCB9608 Significantly Prolongs Allogeneic Heart Allograft Survival

In a mouse model of heterotopic cardiac allograft rejection, oral administration of UCB9608 significantly prolonged allograft survival compared to vehicle-treated controls [1]. The study demonstrated that UCB9608 treatment extended graft retention and, when used in combination with other immunomodulators, could induce donor-specific tolerance while preserving antitumor immunity [1]. This in vivo efficacy validates the compound's optimized pharmacokinetic profile and confirms that PI4KIIIβ inhibition can suppress alloimmune responses [1].

Transplantation Immunosuppression Allograft rejection

Validated Research Applications of UCB9608: From Biochemical Probing to In Vivo Transplantation Models


In Vitro PI4KIIIβ Signaling Studies in Immune Cells

UCB9608 is ideally suited for dissecting PI4KIIIβ-dependent signaling pathways in human peripheral blood mononuclear cells (PBMCs) and other immune cell types. With a cellular HuMLR IC50 of 37 nM and defined 15-fold selectivity over class II PI3Ks [1][2], researchers can confidently attribute observed effects on T-cell activation and proliferation to PI4KIIIβ inhibition rather than off-target PI3K modulation [1]. This makes UCB9608 a critical tool for immunology studies examining the role of PI4KIIIβ in lymphocyte function.

In Vivo Immunosuppression and Organ Transplantation Models

The excellent oral bioavailability and metabolic stability of UCB9608 enable chronic dosing in rodent transplantation models [1]. It has been validated to significantly prolong heterotopic cardiac allograft survival in mice, establishing it as a reference compound for investigating PI4KIIIβ as a therapeutic target in solid organ transplantation [1]. Its optimized pharmacokinetic profile reduces the need for invasive administration routes and allows for long-term studies of immune tolerance induction [1].

Drug Discovery Screening and Lead Optimization Benchmarking

UCB9608 serves as a benchmark control for screening campaigns aimed at identifying novel PI4KIIIβ inhibitors with improved selectivity or distinct chemotypes [2]. Its well-characterized biochemical potency (IC50 11 nM), cellular activity (HuMLR IC50 37 nM), and selectivity profile (15-fold over class II PI3Ks) provide a reference data set against which new chemical matter can be evaluated [1][2]. Medicinal chemistry teams can use UCB9608 as a comparator to assess whether lead compounds offer meaningful improvements in kinase selectivity or ADME properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB9608

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.